molecular formula C14H16N2 B5297638 N-(4-ethylbenzyl)pyridin-2-amine

N-(4-ethylbenzyl)pyridin-2-amine

Cat. No.: B5297638
M. Wt: 212.29 g/mol
InChI Key: VRUTZKCXTJQMOT-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)pyridin-2-amine is an organic compound with the molecular formula C14H16N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethylbenzyl group attached to the nitrogen atom of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)pyridin-2-amine typically involves the reaction of 4-ethylbenzyl chloride with pyridin-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylbenzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted pyridin-2-amines depending on the substituent used.

Scientific Research Applications

N-(4-ethylbenzyl)pyridin-2-amine is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpyridin-2-amine: Similar structure but lacks the ethyl group on the benzyl ring.

    N-(4-methylbenzyl)pyridin-2-amine: Similar structure with a methyl group instead of an ethyl group on the benzyl ring.

    N-(4-chlorobenzyl)pyridin-2-amine: Similar structure with a chlorine atom on the benzyl ring.

Uniqueness

N-(4-ethylbenzyl)pyridin-2-amine is unique due to the presence of the ethyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-12-6-8-13(9-7-12)11-16-14-5-3-4-10-15-14/h3-10H,2,11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUTZKCXTJQMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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